Glycyl-L-glutamine monohydrate
Overview
Description
Glycyl-L-glutamine (Gly-Gln) is a dipeptide with various biological activities. It is synthesized from beta-endorphin and has been shown to inhibit the rewarding effects of drugs like nicotine and morphine, as well as attenuating withdrawal symptoms in dependent individuals . Glycyl-L-glutamine also exhibits immunomodulatory actions, enhancing human lymphocyte response at low doses and showing immunosuppression at higher doses . Additionally, it has been found to inhibit cardiorespiratory depression induced by beta-endorphin, suggesting a neuromodulatory function .
Synthesis Analysis
Glycyl-L-glutamine can be synthesized chemically using glycine and L-glutamine as raw materials. The synthesis involves amino protection of glycine with phthalic anhydride, followed by a reaction with sulfurous oxychloride to yield phthalylglycyl chloride. This intermediate then undergoes amination with L-glutamine and is finally deprotected to yield glycyl-L-glutamine . This dipeptide is also produced in large amounts for use in parenteral nutrition due to its stability and rapid enzymatic hydrolysis after infusion .
Molecular Structure Analysis
The molecular structure of a complex of glycyl-L-glutamine with bismuth trichloride has been characterized, revealing a monoclinic crystal system with specific lattice parameters. The complex is a dimer with unidentate coordination, where each bismuth atom and three chlorine atoms are coplanar .
Chemical Reactions Analysis
Glycyl-L-glutamine participates in various chemical reactions within the body. It modulates immune function through dose-dependent bidirectional modulation of immune indices . It also interacts with receptors in the brain to modulate the effects of beta-endorphin, affecting both cardiovascular and respiratory systems .
Physical and Chemical Properties Analysis
Glycyl-L-glutamine is a stable dipeptide in aqueous solutions, which does not decompose during heat sterilization and is suitable for long-term storage, making it ideal for use in infusion solutions . It is freely soluble in water and can be rapidly utilized by the body after enzymatic hydrolysis . The peptide has been shown to improve lymphocyte proliferation in AIDS patients, indicating its potential therapeutic role .
Scientific Research Applications
Neurotransmitter Synthesis Regulation
Glycyl-L-glutamine has been identified as a regulator in neurotransmitter synthesis, particularly in enhancing the content of acetylcholinesterase, a vital enzyme for neurotransmission. This suggests its potential role in neural functioning and neurotransmitter regulation (Koelle, 1988).
Nutritional Therapy
In medical nutrition, Glycyl-L-glutamine has proven to be a stable and efficient derivative for glutamine supplementation, especially in intravenous nutrition. Its stability and solubility make it a suitable choice for patient diets under specific medical conditions, like acute pancreatitis (Langer, 1996).
Analytical Chemistry Methods
In analytical chemistry, Glycyl-L-glutamine is determined through advanced chromatographic techniques, demonstrating its importance in precise chemical analysis and the potential for pharmaceutical applications (Zhang Xiao, 2002).
Immunological Impact
Studies have shown Glycyl-L-glutamine to improve lymphocyte proliferation, particularly in patients with AIDS, hinting at its potential in enhancing immune function under certain health conditions (Köhler et al., 2000).
Parenteral Nutrition
Glycyl-L-glutamine has been incorporated in total parenteral nutrition (TPN) for patients with severe acute pancreatitis, aiding in modulating immune responses and improving patient outcomes (de Beaux et al., 1998).
Peptide Clearance and Utilization
The compound has been examined for its kinetics and utilization when administered intravenously, suggesting its effectiveness as a source of glutamine in clinical nutrition (Albers et al., 1988).
Radiation Chemistry
In radiation chemistry, Glycyl-L-glutamine's electron paramagnetic resonance has been studied, providing insights into its structural properties and potential applications in radiological sciences (Aydın et al., 2008).
Immunomodulatory Actions
It exhibits dose-dependent bidirectional immunomodulatory actions, indicating its potential in regulating immune responses (McCain et al., 1987).
Synthesis Techniques
The synthesis of Glycyl-L-glutamine has been a focus in the field of chemical engineering, highlighting its industrial and pharmaceutical relevance (Le, 2011).
Future Directions
Glycyl-L-glutamine monohydrate has a wide range of applications in the field of medicine . It is often used as a functional ingredient in health products and cosmetics, which can improve skin texture, reduce wrinkles, and promote skin regeneration . In addition, it has also been studied for the treatment of certain neurological diseases, such as Parkinson’s disease .
properties
IUPAC Name |
(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFWVRQACSYLOH-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)CN.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647443 | |
Record name | Glycyl-L-glutamine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-L-glutamine monohydrate | |
CAS RN |
172669-64-6 | |
Record name | Glycyl-glutamine monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172669646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycyl-L-glutamine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCYL-GLUTAMINE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668A00JUHO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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